molecular formula C13H16N6O B12224874 4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12224874
M. Wt: 272.31 g/mol
InChI Key: PEEZBAILGSFZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative. One common method involves the selective displacement of a halogen atom on the pyrimidine ring by a piperazine derivative under basic conditions. For example, the reaction of 4-chloro-6-methoxypyrimidine with 1-(2-pyrimidyl)piperazine in the presence of a base such as sodium carbonate in ethanol can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under oxidative conditions.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis. Additionally, it can interact with DNA and RNA, disrupting the replication of microbial and viral pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of methoxy and piperazine groups enhances its potential as a versatile pharmacophore in drug design .

Properties

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

4-methoxy-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C13H16N6O/c1-20-12-9-11(16-10-17-12)18-5-7-19(8-6-18)13-14-3-2-4-15-13/h2-4,9-10H,5-8H2,1H3

InChI Key

PEEZBAILGSFZFX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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